N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide
Description
N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a difluorophenyl group, a hydroxyethyl group, and an oxanyl group attached to a methanesulfonamide core, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO4S/c15-11-4-5-14(13(16)9-11)17(6-7-18)22(19,20)10-12-3-1-2-8-21-12/h4-5,9,12,18H,1-3,6-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACSZQCKXOCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)N(CCO)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluoroaniline, undergoes a reaction with a suitable sulfonyl chloride to form the corresponding sulfonamide.
Introduction of the Hydroxyethyl Group: The sulfonamide intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Cyclization to Form the Oxanyl Group: The hydroxyethyl sulfonamide is subjected to cyclization conditions, often involving a strong acid or base, to form the oxanyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide: can be compared with other sulfonamides such as:
Uniqueness
This compound: stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
